molecular formula C10H16BNO4S B1519970 3-(tert-Butylaminosulphonyl)benzeneboronic acid CAS No. 221290-14-8

3-(tert-Butylaminosulphonyl)benzeneboronic acid

Cat. No. B1519970
CAS RN: 221290-14-8
M. Wt: 257.12 g/mol
InChI Key: LSSASZPAKWQFHO-UHFFFAOYSA-N
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Description

3-(tert-Butylaminosulphonyl)benzeneboronic acid is a boronic acid derivative . It is a specialty product used for proteomics research applications .


Molecular Structure Analysis

The molecular formula of 3-(tert-Butylaminosulphonyl)benzeneboronic acid is C10H16BNO4S . The molecular weight is 257.12 g/mol.

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics , which is the large-scale study of proteins, particularly their structures and functions. It’s used as a specialty product for proteomics research applications, aiding in the identification and quantification of proteins in complex biological samples .

Research in Life Sciences

American Elements supplies this compound among a comprehensive catalog of life science materials. It’s used in various volumes, including bulk quantities, and can be produced to customer specifications for research in life sciences .

Safety and Hazards

The safety data sheet for 3-(tert-Butylaminosulphonyl)benzeneboronic acid can be found at Echemi.com . It is advised that this compound is for R&D use only and not for medicinal or household use .

Relevant Papers Relevant papers related to 3-(tert-Butylaminosulphonyl)benzeneboronic acid can be found at Sigma-Aldrich . It is recommended to refer to these for a more in-depth understanding of the compound.

Mechanism of Action

Mode of Action

The mode of action of 3-(tert-Butylaminosulphonyl)benzeneboronic acid is primarily through its role in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process. The boronic acid moiety of the compound acts as a nucleophile, transferring the organic group from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which 3-(tert-Butylaminosulphonyl)benzeneboronic acid participates, is a key step in various biochemical synthesis pathways. The product of this reaction can be used as a building block in the synthesis of more complex organic compounds .

Result of Action

The primary result of the action of 3-(tert-Butylaminosulphonyl)benzeneboronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, potentially leading to various molecular and cellular effects depending on the specific compounds produced.

Action Environment

The action of 3-(tert-Butylaminosulphonyl)benzeneboronic acid can be influenced by various environmental factors. For instance, the efficiency of the Suzuki–Miyaura cross-coupling reaction can be affected by the presence of water, the pH of the solution, and the temperature . Additionally, the stability of the compound may be influenced by factors such as light, heat, and oxygen exposure.

properties

IUPAC Name

[3-(tert-butylsulfamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BNO4S/c1-10(2,3)12-17(15,16)9-6-4-5-8(7-9)11(13)14/h4-7,12-14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSASZPAKWQFHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)S(=O)(=O)NC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657274
Record name [3-(tert-Butylsulfamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

221290-14-8
Record name [3-(tert-Butylsulfamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(tert-Butylaminosulphonyl)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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